Technical Guide: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
Technical Guide: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
CAS Number: 158985-36-5[1][][3]
Introduction
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. This feature, combined with the methoxycarbonylphenyl moiety, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the area of neuropharmacology.[5][6] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[6][7][8]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is presented below.
| Property | Value | References |
| CAS Number | 158985-36-5 | [1][][3] |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [1][][9] |
| Molecular Weight | 320.38 g/mol | [1][] |
| Appearance | Pale cream or white to off-white solid | [10] |
| Melting Point | 166-170 °C | [3] |
| Boiling Point | 451.7 ± 40.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| Assay | ≥97% |
Experimental Protocols
Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine[12]
This protocol describes the synthesis via a palladium-catalyzed carbonylation reaction.
Materials:
-
1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine
-
Palladium (II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Dichloromethane
-
Carbon monoxide (CO) gas
Procedure:
-
In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (4.68 mmol), palladium (II) acetate (0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.59 mmol), triethylamine (9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml).
-
Purge the mixture with carbon monoxide gas for 15 minutes.
-
Seal the vessel under a balloon of carbon monoxide and stir the reaction mixture at 60°C overnight (approximately 18 hours).
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Triturate the residue with ethyl acetate. Collect the resulting solid by filtration, wash with ethyl acetate, and dry to yield the product as a pale cream solid.
-
Evaporate the ethyl acetate mother liquor and purify the residue by flash chromatography, eluting with a gradient of 5% to 10% ethyl acetate in dichloromethane to obtain additional product.
General Analytical Methods
The identity and purity of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and related compounds can be determined using a variety of analytical techniques.[11]
1. High-Performance Liquid Chromatography (HPLC): [12][13]
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).[12]
-
Detection: UV detection or Mass Spectrometry (LC-MS).[13]
2. Gas Chromatography-Mass Spectrometry (GC-MS): [12][14]
-
Column: HP-1MS (100% dimethylpolysiloxane) or similar.[12]
-
Injector Temperature: 280°C.[12]
-
Ionization: Electron Ionization (EI).[12]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Proton NMR (¹H NMR) can be used to confirm the structure. Expected signals for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in CDCl₃ include: δ 1.49 (s, 9H), 3.31 (m, 4H), 3.60 (m, 4H), 3.87 (s, 3H), 6.89 (m, 2H), and 7.94 (m, 2H).[10]
Synthetic Utility and Reaction Pathways
1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization. A common application is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[15]
Caption: Synthetic workflow of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and its subsequent derivatization.
References
- 1. CAS#:158985-36-5 | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine | Chemsrc [chemsrc.com]
- 3. CAS NO. 158985-36-5 | 1-Boc-4-(4-methoxycarbonylphenyl)piperazine | C17H24N2O4 [localpharmaguide.com]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - 1-boc-4-(4-methoxycarbonylphenyl)piperazine (C17H24N2O4) [pubchemlite.lcsb.uni.lu]
- 10. prepchem.com [prepchem.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. policija.si [policija.si]
- 13. benchchem.com [benchchem.com]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. benchchem.com [benchchem.com]
